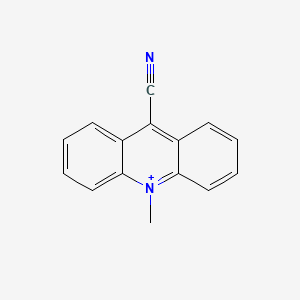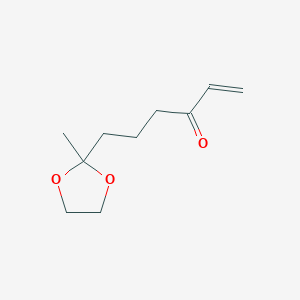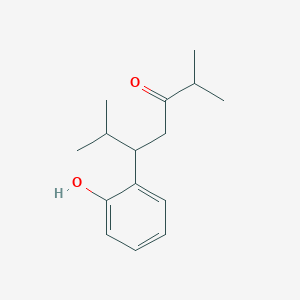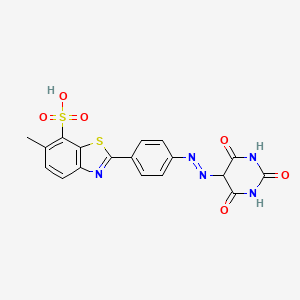
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid is a complex organic compound with a unique structure that includes a benzothiazole ring, a sulfonic acid group, and an azo linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Introduction of the Azo Linkage: The azo linkage is introduced by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.
Attachment of the Hexahydro-2,4,6-trioxopyrimidin-5-yl Group: This step involves the reaction of the azo compound with hexahydro-2,4,6-trioxopyrimidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-benzothiazole-7-sulphonic acid: Similar structure but lacks the methyl group.
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole: Similar structure but lacks the sulfonic acid group.
Uniqueness
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid is unique due to the presence of both the sulfonic acid group and the methyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
37936-41-7 |
|---|---|
Fórmula molecular |
C18H13N5O6S2 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
6-methyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C18H13N5O6S2/c1-8-2-7-11-13(14(8)31(27,28)29)30-17(19-11)9-3-5-10(6-4-9)22-23-12-15(24)20-18(26)21-16(12)25/h2-7,12H,1H3,(H,27,28,29)(H2,20,21,24,25,26) |
Clave InChI |
APIDSQKETXQPQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


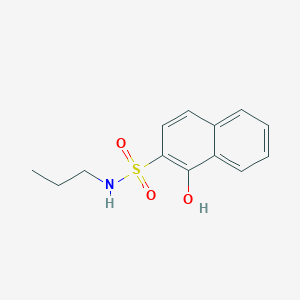
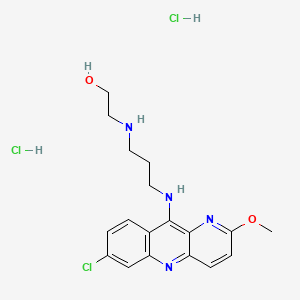

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)

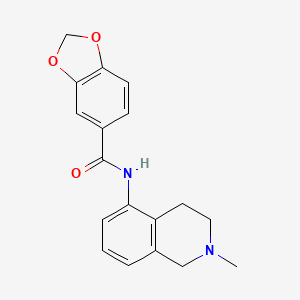

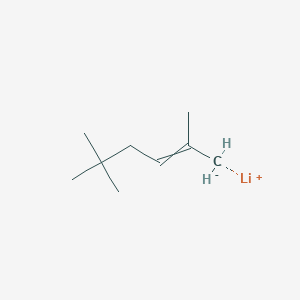


![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
